molecular formula C16H15N5O2 B6469585 N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640902-35-6

N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6469585
CAS No.: 2640902-35-6
M. Wt: 309.32 g/mol
InChI Key: LPQWPMQSINFFES-UHFFFAOYSA-N
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Description

“N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazo[1,2-b]pyridazine ring and an acetamidophenyl group. Compounds with similar structures have been studied for their potential in treating various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound. This ring system is known for its unique physicochemical properties, such as weak basicity, a high dipole moment, and robust hydrogen-bonding capacity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the acetamido group could potentially undergo hydrolysis to form an amine and acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a weak base .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the biological activities observed in similar compounds, it could be worthwhile to investigate its potential as a therapeutic agent .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10-9-21-15(17-10)7-6-14(20-21)16(23)19-13-5-3-4-12(8-13)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQWPMQSINFFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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